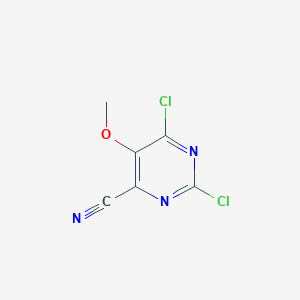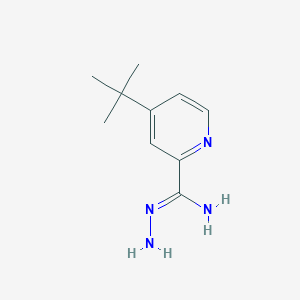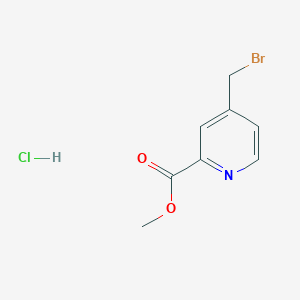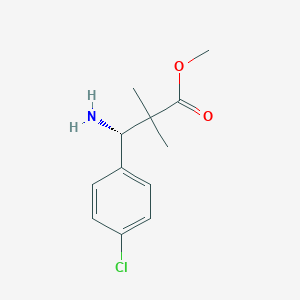
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methoxy group at position 5, and a carbonitrile group at position 4. It is widely used in various fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile typically involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride in the presence of a base such as N,N-dimethylaniline . This reaction results in the substitution of hydroxyl groups with chlorine atoms. The intermediate product is then treated with a cyanating agent like potassium cyanide to introduce the carbonitrile group at position 4 .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile depends on its specific application. In biological systems, it may act by inhibiting key enzymes or interacting with specific receptors. The presence of chlorine and methoxy groups enhances its binding affinity and selectivity towards target molecules . The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is unique due to the presence of both chlorine and carbonitrile groups, which impart distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H3Cl2N3O |
|---|---|
Molekulargewicht |
204.01 g/mol |
IUPAC-Name |
2,6-dichloro-5-methoxypyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H3Cl2N3O/c1-12-4-3(2-9)10-6(8)11-5(4)7/h1H3 |
InChI-Schlüssel |
ZHLVQADITFIJOE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(N=C1Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)
![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)




![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)
![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)

![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)


